molecular formula C22H24N8O B12105696 1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine

1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine

Cat. No.: B12105696
M. Wt: 416.5 g/mol
InChI Key: FPBWUTAWSOLPQI-UHFFFAOYSA-N
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Description

1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine is a complex organic compound with a unique structure that includes multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the methoxy and methylpyrazinyl groups. The final step involves the coupling of the piperidin-3-amine moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazolo[4,3-c]pyridine ring can be reduced under specific conditions.

    Substitution: The piperidin-3-amine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyrazolo[4,3-c]pyridine ring could yield a dihydro derivative.

Scientific Research Applications

1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific structure, which includes multiple heterocyclic rings and functional groups. This structure confers unique chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H24N8O

Molecular Weight

416.5 g/mol

IUPAC Name

1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine

InChI

InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3

InChI Key

FPBWUTAWSOLPQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N

Origin of Product

United States

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